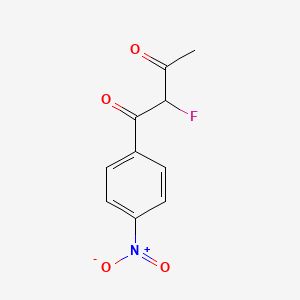
1,3-Butanedione, 2-fluoro-1-(4-nitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Butanedione, 2-fluoro-1-(4-nitrophenyl)- is a chemical compound with the molecular formula C10H8FNO4 . It is a derivative of butanedione, a compound commonly used in the food industry for its buttery flavor . This compound is of interest due to its unique chemical structure, which includes a fluorine atom and a nitrophenyl group, making it a valuable subject for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Butanedione, 2-fluoro-1-(4-nitrophenyl)- typically involves the reaction of 2-fluoroacetophenone with 4-nitrobenzaldehyde under basic conditions. The reaction proceeds through an aldol condensation followed by dehydration to yield the desired product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide and a solvent like ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for 1,3-Butanedione, 2-fluoro-1-(4-nitrophenyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Butanedione, 2-fluoro-1-(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,3-Butanedione, 2-fluoro-1-(4-nitrophenyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 1,3-Butanedione, 2-fluoro-1-(4-nitrophenyl)- involves its interaction with various molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity to biological targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
1,3-Butanedione, 2-fluoro-1-(4-nitrophenyl)- can be compared with other similar compounds, such as:
1,3-Butanedione, 4,4,4-trifluoro-1-phenyl-: This compound has three fluorine atoms instead of one and lacks the nitrophenyl group.
4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione: This compound has a similar structure but includes an additional fluorine atom on the phenyl ring.
The uniqueness of 1,3-Butanedione, 2-fluoro-1-(4-nitrophenyl)- lies in its specific combination of a fluorine atom and a nitrophenyl group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
144219-87-4 |
|---|---|
Fórmula molecular |
C10H8FNO4 |
Peso molecular |
225.17 g/mol |
Nombre IUPAC |
2-fluoro-1-(4-nitrophenyl)butane-1,3-dione |
InChI |
InChI=1S/C10H8FNO4/c1-6(13)9(11)10(14)7-2-4-8(5-3-7)12(15)16/h2-5,9H,1H3 |
Clave InChI |
WHFBULBMVHFXQF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C(=O)C1=CC=C(C=C1)[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Benzyl-4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidine](/img/structure/B12547293.png)

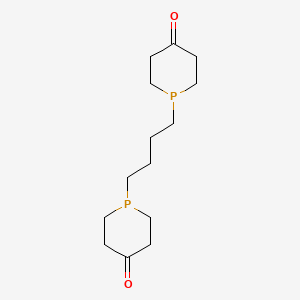
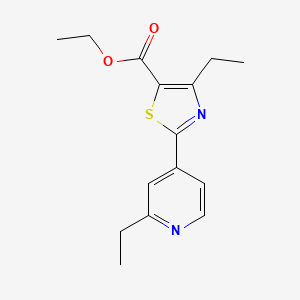
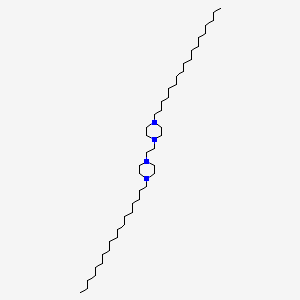



![2,5-Bis[5-(2,2-diphenylethenyl)thiophen-2-yl]thiophene](/img/structure/B12547357.png)
![1-[4-(Benzyloxy)phenyl]-1-hydroxy-5-phenylpentan-3-one](/img/structure/B12547364.png)
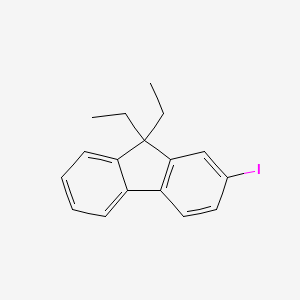
![3-{[(Pyridin-4-yl)methyl]sulfanyl}benzoic acid](/img/structure/B12547376.png)
![Benzenesulfonamide, 3,5-dichloro-4-[[(phenylamino)carbonyl]amino]-](/img/structure/B12547380.png)

